N,N/'-bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide N,N/'-bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide
Brand Name: Vulcanchem
CAS No.: 148805-97-4
VCID: VC0125565
InChI: InChI=1S/C20H26N4O4/c1-23-13-15(9-11-19(23)27)21-17(25)7-5-3-4-6-8-18(26)22-16-10-12-20(28)24(2)14-16/h9-14H,3-8H2,1-2H3,(H,21,25)(H,22,26)
SMILES: CN1C=C(C=CC1=O)NC(=O)CCCCCCC(=O)NC2=CN(C(=O)C=C2)C
Molecular Formula: C20H26N4O4
Molecular Weight: 386.4 g/mol

N,N/'-bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide

CAS No.: 148805-97-4

Main Products

VCID: VC0125565

Molecular Formula: C20H26N4O4

Molecular Weight: 386.4 g/mol

N,N/'-bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide - 148805-97-4

CAS No. 148805-97-4
Product Name N,N/'-bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide
Molecular Formula C20H26N4O4
Molecular Weight 386.4 g/mol
IUPAC Name N,N'-bis(1-methyl-6-oxopyridin-3-yl)octanediamide
Standard InChI InChI=1S/C20H26N4O4/c1-23-13-15(9-11-19(23)27)21-17(25)7-5-3-4-6-8-18(26)22-16-10-12-20(28)24(2)14-16/h9-14H,3-8H2,1-2H3,(H,21,25)(H,22,26)
Standard InChIKey SETUKKXSXMULQT-UHFFFAOYSA-N
SMILES CN1C=C(C=CC1=O)NC(=O)CCCCCCC(=O)NC2=CN(C(=O)C=C2)C
Canonical SMILES CN1C=C(C=CC1=O)NC(=O)CCCCCCC(=O)NC2=CN(C(=O)C=C2)C
Synonyms II3-BMP6MeDNH2
N,N'-bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide
PubChem Compound 197574
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator